2-Chloro-6-iodophenol

Übersicht

Beschreibung

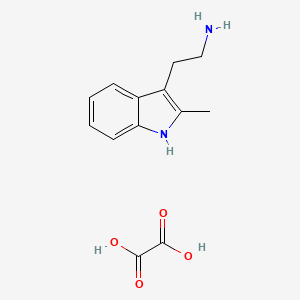

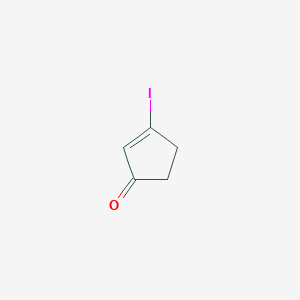

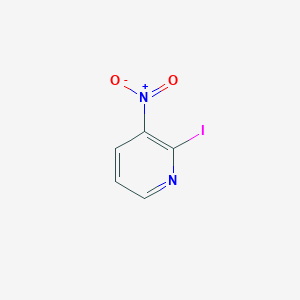

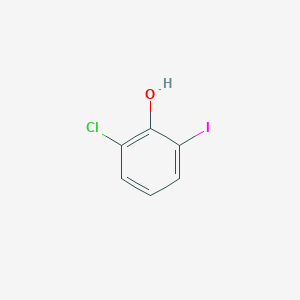

2-Chloro-6-iodophenol is a compound that contains a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .

Synthesis Analysis

The synthesis of phenols like 2-Chloro-6-iodophenol can be achieved through nucleophilic aromatic substitution . This process involves the replacement of one of the substituents in an aromatic ring by a nucleophile .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodophenol consists of 4 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, 1 Chlorine atom, and 1 Iodine atom . The molecule has a total of 13 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

2-Chloro-6-iodophenol has a molecular weight of 254.453 Da . It has a density of 2.1±0.1 g/cm³, a boiling point of 202.9±20.0 °C at 760 mmHg, and a flash point of 76.5±21.8 °C .Wissenschaftliche Forschungsanwendungen

Photolysis and Stability

- 2-Chloro-6-iodophenol and related compounds have been studied for their photolysis behavior and stability. The infrared spectrum of 2-hydroxyphenyl radical, produced from 2-iodophenol through UV irradiation, suggests a lower stability compared to phenoxyl radicals. This finding is critical for understanding the photochemical behavior of such compounds in various environments (Nagata et al., 2004).

Analytical Chemistry and Taints in Wines

- In the field of analytical chemistry, derivatives of 2-chloro-6-iodophenol have been identified as causes of taints and off-flavours in commercial wines. This underscores the importance of these compounds in the quality control and analysis of food and beverages (Capone et al., 2010).

Synthesis and Chemical Reactions

- 2-Chloro-6-iodophenol plays a role in the synthesis of various chemical compounds. For instance, its reactions with hydrogen halides and hydrogen peroxide have been explored for the synthesis of chloranil and bromanil, demonstrating its utility in organic synthesis (Lübbecke & Boldt, 1978).

Environmental Impact and Disinfection Byproducts

- The environmental impact of 2-chloro-6-iodophenol and related iodophenols has been studied, particularly in the context of water treatment. These compounds can form during the disinfection of water containing iodine, with implications for the safety and quality of drinking water (Wang et al., 2021).

Application in Titration Methods

- 2-Chloro-6-iodophenol derivatives have been utilized in iodometric titration methods, indicating their importance in analytical methodologies for various chemical determinations (Svehla, Koltai, & Erdey, 1963).

Medicinal Chemistry and Organic Synthesis

- In medicinal chemistry and organic synthesis, derivatives of 2-chloro-6-iodophenol have been used in the dearomatization of phenols and anilines, showcasing their relevance in the synthesis of complex organic molecules (Quideau et al., 2005).

Radiochemistry and Labeling

- The compound has been utilized in radiochemistry for labeling purposes, further highlighting its versatility in scientific research applications [(Hamada et al., 1975)](https://consensus.app/papers/preparation-tritium‐labeled-4‐dichlorophenyl-hamada/c8c0165649465ecc901241ef5ddda0c6/?utm_source=chatgpt).

Water Analysis and Environmental Monitoring

- Techniques involving 2-chloro-6-iodophenol derivatives have been developed for the detection of iodinated phenol species in water samples. This application is significant in environmental monitoring and water quality assessment (Wuilloud et al., 2003).

Analytical Method Development

- In analytical chemistry, derivatives of 2-chloro-6-iodophenol have been used for the development of methods to detect iodide, showcasing their role in enhancing detection sensitivity in various assays (Verma et al., 1992).

Space Program and Water Disinfection

- Research on the reactions of iodine and phenol, including iodophenols, has been conducted in support of the USA space program. This research is crucial for ensuring the safety of potable water in spacecraft through effective disinfection practices (Dietrich et al., 1999).

Lignin Analysis in Agriculture

- 2-Chloro-6-iodophenol derivatives have been employed in the analysis of lignins in agriculture, demonstrating their importance in the study of plant materials and their chemical composition (Granata & Argyropoulos, 1995).

Plant Growth Regulation

- Some derivatives of 2-chloro-6-iodophenol have shown activity in promoting cell elongation and inducing responses in plants. This indicates their potential use in the field of plant growth regulation and agriculture (Wain & Harper, 1967).

Safety and Hazards

Wirkmechanismus

Target of Action

Phenolic compounds, in general, are known to interact with various enzymes and proteins within the cell, altering their function and leading to various downstream effects .

Mode of Action

2-Chloro-6-iodophenol, being a phenolic compound, is likely to undergo nucleophilic aromatic substitution reactions . This involves the replacement of one of the substituents in the aromatic ring (chlorine or iodine in this case) by a nucleophile . The exact mode of action and the resulting changes would depend on the specific biological context and the nature of the nucleophile involved .

Biochemical Pathways

Phenolic compounds can influence a variety of biochemical pathways due to their potential interactions with numerous enzymes and proteins .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C9 enzymes, which are involved in drug metabolism .

Result of Action

Phenolic compounds, in general, can have a wide range of effects, including antioxidant, anti-inflammatory, and antimicrobial activities, among others .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-iodophenol. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and interactions with biological targets . .

Eigenschaften

IUPAC Name |

2-chloro-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHAEFUBKAIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466970 | |

| Record name | 2-Chloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodophenol | |

CAS RN |

28177-52-8 | |

| Record name | 2-Chloro-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.